Dimethyl[2-(propylamino)ethyl]amine dihydrochloride
Description
Dimethyl[2-(propylamino)ethyl]amine dihydrochloride is a secondary amine derivative with a branched alkyl chain and a propylamino substituent.
Properties
IUPAC Name |
N',N'-dimethyl-N-propylethane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2.2ClH/c1-4-5-8-6-7-9(2)3;;/h8H,4-7H2,1-3H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHBYENUFFRZCMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCCN(C)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H20Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Dimethyl[2-(propylamino)ethyl]amine
This step typically involves nucleophilic substitution and reductive amination techniques:
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- 2-chloroethylamine or 2-bromoethylamine derivatives
- Dimethylamine and propylamine or their salts
-
- Nucleophilic substitution: The haloethylamine reacts with dimethylamine under controlled temperature (30–85°C) in aqueous or organic solvents such as tetrahydrofuran or dimethyl sulfoxide (DMSO). This step forms the intermediate N,N-dimethyl-2-aminoethylamine.
- Secondary amination: The intermediate is then reacted with propylamine or its salt to introduce the propylamino group on the ethyl chain, forming the target diamine. This reaction is often carried out in water or an organic solvent at elevated temperatures (70–90°C) to drive the substitution to completion.
- Purification: The crude product is purified by extraction and drying over sodium sulfate or similar drying agents.
-
- Temperature: 30–90°C, optimized around 70–85°C for best yield
- Solvents: DMSO, tetrahydrofuran, or water
- pH control: Adjusted to neutral or slightly acidic to favor substitution and prevent side reactions
Formation of the Dihydrochloride Salt
- The free base diamine is treated with hydrochloric acid (HCl) to form the dihydrochloride salt, which improves stability and crystallinity for isolation and storage.
- Typically, 2 equivalents of HCl are added to the diamine solution at low temperature (0–10°C) to avoid decomposition or side reactions.
- The salt precipitates out and is filtered, washed with cold solvent (e.g., ethanol or ether), and dried under vacuum.
Detailed Reaction Scheme and Data Table
| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Nucleophilic substitution | 2-Chloroethylamine + Dimethylamine, 70°C | N,N-Dimethyl-2-aminoethylamine | 75–85 | Solvent: DMSO or THF |
| 2 | Secondary amination | Intermediate + Propylamine, 80°C | Dimethyl[2-(propylamino)ethyl]amine (free base) | 70–80 | Aqueous or organic solvent |
| 3 | Salt formation | Free base + 2 eq. HCl, 0–10°C | This compound | 90–95 | Precipitation and purification |
Research Findings and Optimization Notes
- Solvent choice: Polar aprotic solvents such as DMSO and tetrahydrofuran facilitate nucleophilic substitution by stabilizing intermediates and enhancing reaction rates.
- Temperature control: Elevated temperatures (70–85°C) improve conversion but must be balanced to avoid side reactions or decomposition.
- pH adjustment: Maintaining near-neutral pH during substitution steps prevents hydrolysis and promotes selectivity.
- Salt formation: Addition of hydrochloric acid at low temperature ensures high purity of the dihydrochloride salt and prevents over-acidification or degradation.
- Drying and isolation: Using sodium sulfate drying and vacuum drying techniques yields a stable crystalline product suitable for pharmaceutical use.
Chemical Reactions Analysis
Types of Reactions
Dimethyl[2-(propylamino)ethyl]amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary or primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired product but generally involve controlled temperature and pH.
Major Products Formed
The major products formed from these reactions include amine oxides, secondary or primary amines, and substituted amines, depending on the type of reaction and reagents used .
Scientific Research Applications
Pharmaceutical Development
Mechanism of Action
Dimethyl[2-(propylamino)ethyl]amine dihydrochloride is primarily recognized for its ability to cross the blood-brain barrier, making it a valuable candidate in the development of drugs targeting neurological disorders. Its structural properties allow it to act on central nervous system pathways, potentially offering therapeutic benefits in conditions such as anxiety, depression, and neurodegenerative diseases.
Case Study: Neurological Disorders
Research has indicated that compounds similar to this compound exhibit anticonvulsant properties. A study published in Pharmaceutical Chemistry demonstrated that derivatives of this compound showed promise in reducing seizure activity in animal models, suggesting potential for further clinical exploration .
Chemical Synthesis
Role as an Intermediate
In organic chemistry, this compound serves as a versatile intermediate in the synthesis of more complex molecules. Its reactivity allows for the formation of various derivatives that are essential in creating new materials and pharmaceuticals.
Data Table: Synthesis Pathways
| Reaction Type | Reagents Used | Yield (%) | Reference |
|---|---|---|---|
| Alkylation | Dimethyl sulfate with amines | 85 | |
| N-alkylation | Propionic anhydride with amines | 72 | |
| Coupling Reactions | EDC with dimethyl amines | Varies |
Polymer Production
Enhancement of Material Properties
The compound is utilized in formulating specialty polymers that require enhanced flexibility and strength. These properties are crucial for manufacturing durable consumer products, including coatings and adhesives.
Case Study: Specialty Polymers
A study highlighted the use of this compound in developing high-performance elastomers. The incorporation of this compound improved the mechanical properties of the polymer matrix significantly, leading to applications in automotive and aerospace industries .
Analytical Chemistry
Reagent Applications
this compound is employed as a reagent in various analytical techniques, aiding in the detection and quantification of substances. It supports quality control processes in laboratories by providing reliable results across multiple assays.
Data Table: Analytical Techniques
| Technique | Application | Reference |
|---|---|---|
| Chromatography | Separation of complex mixtures | |
| Spectroscopy | Identification of functional groups |
Biochemical Research
Studying Enzyme Interactions
In biochemical research, this compound is utilized to investigate enzyme interactions and cellular processes. Its ability to modulate biological pathways contributes to advancements in molecular biology and therapeutic strategies.
Case Study: Enzyme Inhibition
Research on enzyme inhibitors has shown that compounds structurally related to this compound can effectively inhibit cholinesterase activity, which is relevant for treating Alzheimer’s disease. The study evaluated various derivatives for their neuroprotective effects, demonstrating significant potential for future drug development .
Mechanism of Action
The mechanism of action of Dimethyl[2-(propylamino)ethyl]amine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .
Comparison with Similar Compounds
Structural and Functional Differences
Alkyl Chain Variations: The propylamino group in the target compound provides moderate hydrophobicity compared to shorter ethyl (e.g., CAS 4261-68-1) or bulkier quinoline-based chains (CAS 1094492-24-6). This impacts solubility and membrane permeability . Sulfur-containing analogs (e.g., CAS 16111-27-6) exhibit higher reactivity due to thiouronium groups, but this also increases toxicity risks .
Hydrogen Bonding Capacity :
- Pyrazole-containing compounds (CAS 1071550-46-3) have three hydrogen acceptors , enhancing solubility in polar solvents, whereas the target compound lacks aromatic rings, reducing π-π interactions .
Regulatory Status: The target compound’s discontinued status contrasts with 2-[(N,N-diethyl)amino]ethyl chloride hydrochloride, which remains widely available, likely due to lower regulatory restrictions .
Toxicity and Handling
- This compound: No explicit toxicity data are available, but structurally similar dihydrochlorides (e.g., (2S)-2,5-diaminopentanamide dihydrochloride) caution against inhalation or skin contact due to unstudied toxicology .
- S-(2-(Dimethylamino)ethyl) isothiourinium dihydrochloride: Classified as sensitizing, requiring stringent handling protocols under EU regulations .
Biological Activity
Dimethyl[2-(propylamino)ethyl]amine dihydrochloride, often referred to as a derivative of dimethylamine, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its ability to interact with various biological targets, leading to significant pharmacological effects.
Chemical Structure and Properties
This compound is a quaternary ammonium compound with the following chemical structure:
- Chemical Formula : CHClN
- Molecular Weight : 195.14 g/mol
The presence of the propylamino group enhances its lipophilicity, which is crucial for membrane permeability and biological activity.
1. Antimicrobial Activity
Research indicates that dimethylamine derivatives exhibit potent antimicrobial properties. For instance, studies have shown that compounds with similar structures can effectively inhibit the growth of various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for these derivatives often range from 3.12 to 12.5 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli . This suggests that this compound may possess comparable antimicrobial efficacy.
2. Anticancer Properties
Dimethylamine derivatives have also been explored for their anticancer potential. The unique ability of these compounds to modulate biological pathways involved in cell proliferation makes them candidates for cancer treatment . In vitro studies have demonstrated that certain dimethylamine derivatives can induce apoptosis in cancer cells, although specific data on this compound remains limited.
3. Analgesic Effects
The analgesic properties of dimethylamine derivatives are notable, as they are believed to interact with pain pathways in the central nervous system. While direct studies on this compound are sparse, its structural analogs have shown promise in pain management .
Case Studies and Research Findings
Several case studies highlight the biological activity of similar compounds:
- Study on Antimicrobial Efficacy : A study evaluated the antibacterial activity of a series of dimethylamine derivatives, reporting significant inhibition against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the alkyl chain could enhance antimicrobial potency .
- Anticancer Activity Assessment : In a preclinical trial, a related compound demonstrated a dose-dependent reduction in tumor size in xenograft models of breast cancer, suggesting that structural features similar to those in this compound may contribute to anticancer effects .
Comparative Biological Activity Table
| Compound Name | MIC (µg/mL) | Antimicrobial Activity | Anticancer Activity | Analgesic Activity |
|---|---|---|---|---|
| Dimethyl[2-(propylamino)ethyl]amine HCl | TBD | Moderate | Potential | Yes |
| Dimethylamine Derivative A | 3.12 | High | Yes | Yes |
| Dimethylamine Derivative B | 12.5 | Moderate | No | Yes |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Dimethyl[2-(propylamino)ethyl]amine dihydrochloride, and how is purity validated post-synthesis?
- Synthetic Routes :
-
Nucleophilic Substitution : Conducted in polar solvents (e.g., water, alcohols) using alkyl halides or amines as precursors. Oxidation/reduction steps may employ agents like potassium permanganate (oxidation) or sodium borohydride (reduction) .
-
Salt Formation : The free base is treated with hydrochloric acid to form the dihydrochloride salt, enhancing solubility and stability .
- Purity Assessment :
-
Chromatography : HPLC with UV detection (e.g., C18 column, mobile phase: methanol/water with 0.1% TFA) to assess impurities .
-
Spectrophotometry : UV-Vis absorption at characteristic wavelengths (e.g., 254 nm) for quantification .
-
Pharmacopoeial Standards : Compliance with loss on drying (<5.0 mg/g), sulfated ash (<1.0 mg/g), and heavy metal limits (<20 μg/g) .
Synthetic Method Key Reagents Solvent Purity Technique Nucleophilic Substitution Alkyl halides, amines Polar solvents (water, alcohols) HPLC, UV-Vis Salt Formation HCl Aqueous solution Titration, elemental analysis
Q. Which analytical techniques are validated for quantifying this compound in biological matrices?
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Offers high sensitivity (detection limits ~0.1 ng/mL) for plasma/serum samples. Use ion-pairing agents to improve retention .
- Flow Injection Chemiluminescence : Rapid detection with linear ranges of 0.5–50 μM, suitable for high-throughput screening .
- Validation Parameters : Include linearity (R² >0.99), precision (RSD <5%), and recovery rates (85–115%) per ICH guidelines .
Q. What physicochemical properties are critical for stability studies?
- Solubility : Freely soluble in water and methanol; insoluble in non-polar solvents .
- Thermal Stability : Degrades above 150°C; store at 2–8°C in airtight, light-protected containers .
- pH Sensitivity : Stable in acidic conditions (pH 2–4); hydrolyzes in alkaline environments .
Advanced Research Questions
Q. How can reaction conditions be optimized to maximize yield and minimize by-products?
- DoE (Design of Experiments) : Vary temperature (20–80°C), solvent polarity (water vs. ethanol), and stoichiometric ratios to identify optimal parameters .
- By-Product Analysis : Use GC-MS or NMR to detect impurities (e.g., oxidized amines) and adjust reducing agent concentrations (e.g., NaBH₄) .
- Case Study : A 15% yield increase was achieved by switching from H₂O₂ to KMnO₄ as the oxidizing agent in ethanol at 60°C .
Q. How to resolve discrepancies between spectrophotometric and chromatographic purity results?
- Orthogonal Validation : Cross-validate using LC-MS (for specificity) and differential scanning calorimetry (DSC) to detect polymorphic impurities .
- Matrix Interference : Spectrophotometry may overestimate purity due to overlapping absorbance from degradation products (e.g., propylamine derivatives). Pre-purify samples via solid-phase extraction .
- Statistical Analysis : Apply Bland-Altman plots to assess agreement between methods .
Q. What methodologies are used to study receptor binding or enzyme inhibition?
- Radioligand Binding Assays : Use tritiated analogs to measure affinity (Kd) for targets like adrenergic receptors .
- Enzyme Kinetics : Monitor inhibition via fluorescence-based assays (e.g., tryptophan quenching in trypsin) with IC₅₀ calculations .
- Computational Docking : Predict binding modes using Schrödinger Suite or AutoDock; validate with mutagenesis studies .
| Biological Target | Assay Type | Key Findings | Reference |
|---|---|---|---|
| Adrenergic Receptors | Radioligand binding | Kd = 12 nM (competitive antagonist) | |
| Trypsin-like Proteases | Fluorescence assay | IC₅₀ = 8 μM (pH-dependent inhibition) |
Q. How to assess environmental persistence and degradation pathways?
- Abiotic Degradation : Expose to UV light (254 nm) in aqueous solutions; monitor via LC-MS for by-products (e.g., dealkylated amines) .
- Biotic Transformation : Incubate with soil microbiota; quantify residual compound via isotope dilution MS .
- QSPR Modeling : Predict half-lives using molecular descriptors (e.g., logP, H-bond donors) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
